

C12-SPM stability and storage conditions

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Compound of Interest

Compound Name: C12-SPM

Cat. No.: B10856022

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C12-SPM Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **C12-SPM** (C12-Spermine), a polyamine branched-chain lipidoid commonly used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is **C12-SPM** and what is its primary application?

A1: **C12-SPM** (Synonym: C12-Spermine) is a polyamine branched-chain lipidoid. Its primary application is in the formation of lipid nanoparticles (LNPs) for the delivery of siRNA and other nucleic acids to cells. It is a key component in research for developing novel drug delivery systems, particularly for therapies targeting the liver.

Q2: What are the recommended long-term storage conditions for **C12-SPM**?

A2: **C12-SPM** is typically supplied as a solution in methanol or ethanol. For long-term storage, it is crucial to maintain the product at -20°C.[1][2] Following this recommendation ensures the stability of the product for at least three years.[1]

Q3: How should I handle **C12-SPM** upon receiving it?

A3: Upon receipt, the product should be stored immediately at the recommended -20°C.[1][2] It is shipped at room temperature in the continental US, but this brief period at ambient

temperature does not affect its stability.[3]

Q4: Can I store **C12-SPM** at 4°C or room temperature?

A4: While specific stability data for **C12-SPM** at temperatures other than -20°C is not readily available, general studies on similar lipidoid nanoparticles suggest that refrigeration (e.g., 2°C) is preferable to room temperature for short-term storage of the formulated nanoparticles.[4][5] However, for the stock solution of **C12-SPM**, adhering to the -20°C storage condition is strongly recommended to ensure its long-term integrity.

Q5: Is **C12-SPM** sensitive to freeze-thaw cycles?

A5: While data specific to the **C12-SPM** stock solution is unavailable, studies on lipidoid nanoparticles have shown that repeated freeze-thaw cycles can lead to aggregation and a loss of efficacy.[1][5] It is, therefore, best practice to aliquot the **C12-SPM** solution into smaller, single-use volumes upon first use to minimize the number of freeze-thaw cycles.

Q6: What is the recommended solvent for **C12-SPM**?

A6: **C12-SPM** is soluble in ethanol at a concentration of 25 mg/ml.[2] It is typically supplied in methanol or ethanol.[1][2] For experimental use, particularly in LNP formulations, absolute ethanol is recommended.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor LNP formation or low encapsulation efficiency	Improper storage of C12-SPM	Ensure C12-SPM has been consistently stored at -20°C. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.
Incorrect solvent or concentration	Use absolute ethanol to prepare lipid stock solutions. Ensure all lipid components are fully dissolved before mixing; gentle warming to 37°C may be necessary.	
Suboptimal mixing procedure	The rapid and controlled mixing of the lipid solution with the aqueous nucleic acid solution is critical. Consider using a microfluidic mixing device for more consistent results. For manual mixing, rapidly add the ethanolic lipid mixture to the aqueous solution and mix immediately by pipetting or brief vortexing.	
Aggregation of LNPs observed after formulation	pH of the aqueous buffer	While studies on similar lipidoids show pH has a minimal effect on stability, ensure your aqueous buffer is appropriate for your nucleic acid cargo (e.g., 50 mM sodium acetate, pH 4.0 for mRNA).
Freeze-thaw of formulated LNPs	Avoid freezing and thawing formulated LNPs. If freezing is necessary, consider using	

cryoprotectants like sucrose or trehalose.[1][5]

Inconsistent experimental results

Degradation of C12-SPM stock

If the product is past its recommended shelf life or has been stored improperly, its performance may be compromised. Use a fresh vial of C12-SPM.

Contamination with RNases

If working with RNA, ensure all solutions, equipment, and work areas are RNase-free to prevent degradation of the nucleic acid cargo.

Data Summary

Storage and Stability of C12-SPM Stock Solution

Parameter	Condition	Recommendation/D ata	Reference
Storage Temperature	Long-term	-20°C	[1][2]
Supplied Form	Solution	In Methanol or Ethanol	[1][2]
Long-term Stability	at -20°C	≥ 3 years	[1]
Solubility	Ethanol	25 mg/ml	[2]

General Stability Observations for Lipidoid Nanoparticles (LNPs)

Condition	Observation	Recommendation	Reference
Aqueous Storage Temperature	Most stable at 2°C over 150 days compared to -20°C or room temperature.	For formulated LNPs, short-term storage at 2-4°C is recommended.	[4][5]
pH of Storage Buffer	Did not significantly influence stability.	Store formulated LNPs at a physiologically appropriate pH (e.g., pH 7.0).	[4][5]
Freeze-Thaw Cycles	Can cause aggregation and loss of efficacy.	Avoid freeze-thaw cycles. If necessary, add cryoprotectants (e.g., trehalose, sucrose) before freezing.	[1][5]

Experimental Protocols

General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol is a general guideline for the formulation of LNPs using **C12-SPM** for nucleic acid delivery, based on methods for similar lipidoids. Optimization of lipid ratios, concentrations, and mixing parameters is recommended for specific applications.

Materials:

- **C12-SPM** in ethanol
- Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol)
- PEGylated lipid (e.g., DMG-PEG 2000)
- Absolute Ethanol (RNase-free)

- Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0, RNase-free)
- Nucleic acid cargo (e.g., mRNA, siRNA)

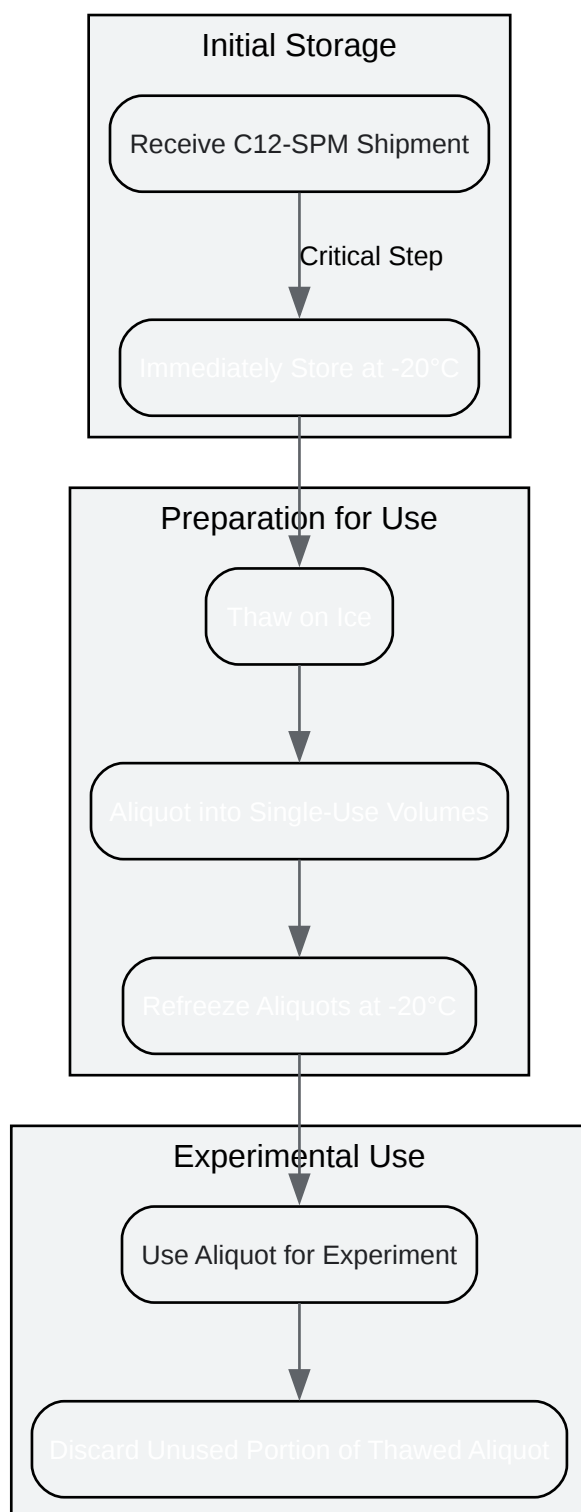
Procedure:

- Preparation of Ethanolic Lipid Mixture:
 - Bring all lipid stock solutions to room temperature. Ensure all components are fully dissolved. Gentle warming to 37°C with vortexing may be required for any crystalline lipids.
 - In a sterile microcentrifuge tube, combine the appropriate volumes of **C12-SPM**, helper lipids, and PEGylated lipid to achieve the desired molar ratio.
 - Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for at least one week.
- Preparation of Aqueous Nucleic Acid Solution:
 - Dilute the nucleic acid cargo to the desired concentration in the RNase-free aqueous buffer. The optimal concentration should be determined experimentally.
 - Prepare a volume of the aqueous solution that is three times the volume of the ethanolic lipid mixture (to achieve a 3:1 aqueous:ethanolic volume ratio).
- LNP Formation (Mixing):
 - Manual Mixing: Rapidly add the ethanolic lipid mixture (1 volume) to the aqueous nucleic acid solution (3 volumes). Immediately mix by repeated pipetting for 15-30 seconds or by brief vortexing. Avoid introducing bubbles. Allow the mixture to rest undisturbed for at least 10 minutes.
 - Microfluidic Mixing: For more controlled and reproducible results, use a microfluidic mixing device. Set the flow rate ratio to 3:1 (Aqueous:Ethanolic) and adjust the total flow rate as needed (typically 10-25 ml/min).
- Downstream Processing:

- The resulting LNP solution can be dialyzed or subjected to tangential flow filtration to remove ethanol and buffer-exchange into a final formulation buffer (e.g., PBS, pH 7.4).
- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.

Visualizations

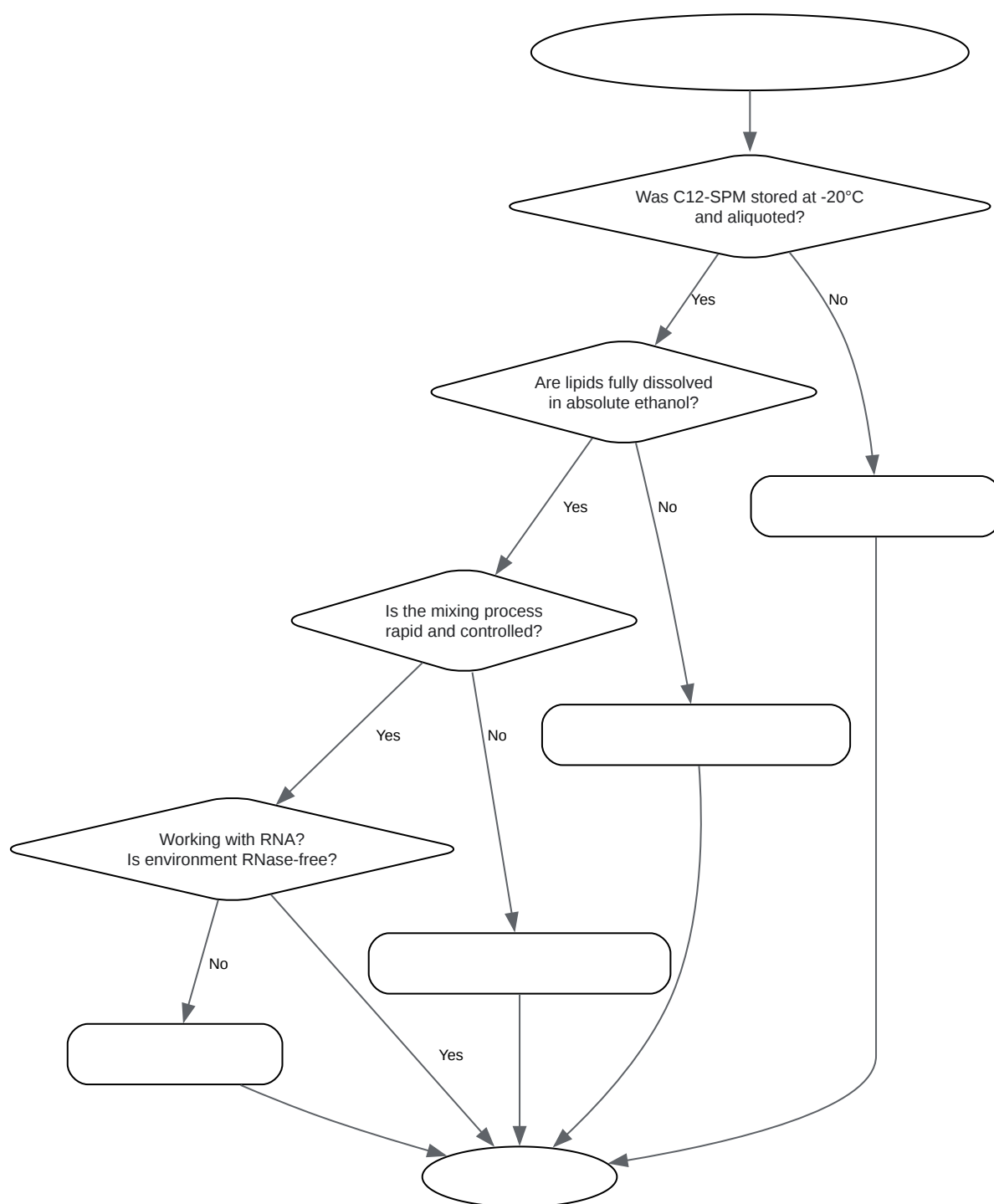
Logical Workflow for C12-SPM Handling and Storage



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Caption: Recommended workflow for handling and storing **C12-SPM** to maintain stability.

Troubleshooting Decision Tree for LNP Formulation Issues



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Caption: Decision tree for troubleshooting common LNP formulation problems.

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